![molecular formula C23H24FN3O2S2 B2496263 2-((3-Allyl-5-(4-Fluorphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclohexylacetamid](/img/structure/B2496263.png)

2-((3-Allyl-5-(4-Fluorphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclohexylacetamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

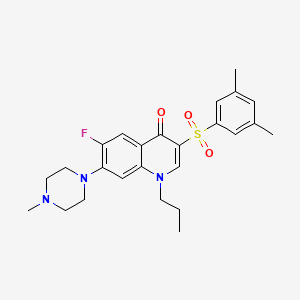

2-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclohexylacetamide is a useful research compound. Its molecular formula is C23H24FN3O2S2 and its molecular weight is 457.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclohexylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclohexylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Klar! Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von 2-((3-Allyl-5-(4-Fluorphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclohexylacetamid, auch bekannt als N-Cyclohexyl-2-{[5-(4-Fluorphenyl)-4-oxo-3-(Prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamid. Jede Anwendung wird zur besseren Übersicht unter einer eigenen Überschrift detailliert beschrieben.

Antitumoraktivität

Diese Verbindung hat sich als potenzielles Antitumormittel erwiesen. Ihre Struktur ermöglicht es ihr, mit verschiedenen zellulären Zielstrukturen zu interagieren und das Wachstum und die Proliferation von Krebszellen zu hemmen. Forschungen haben gezeigt, dass Derivate von Thieno[2,3-d]pyrimidin signifikante zytotoxische Wirkungen gegen verschiedene Krebszelllinien zeigen, was sie zu vielversprechenden Kandidaten für die Entwicklung neuer Antitumormedikamente macht .

Antivirale Eigenschaften

Die einzigartige Struktur der Verbindung eignet sich auch für antivirale Anwendungen. Sie wurde auf ihre Fähigkeit untersucht, die Virusreplikation zu hemmen, indem sie spezifische virale Enzyme oder Proteine angreift. Dies macht sie zu einem potenziellen Kandidaten für die Behandlung von Virusinfektionen, einschließlich solcher, die durch RNA- und DNA-Viren verursacht werden .

Entzündungshemmende Wirkungen

Forschungen haben gezeigt, dass diese Verbindung entzündungshemmende Signalwege modulieren kann, wodurch die Produktion von proinflammatorischen Zytokinen reduziert wird. Dies macht sie zu einem potenziellen Therapeutikum für die Behandlung von entzündlichen Erkrankungen wie rheumatoider Arthritis und chronisch-entzündlichen Darmerkrankungen .

Antimikrobielle Aktivität

Die Verbindung hat signifikante antimikrobielle Eigenschaften gezeigt, die sie gegen eine Reihe bakterieller und Pilzpathogene wirksam machen. Ihre Fähigkeit, mikrobielle Zellwände zu stören und essentielle Enzyme zu hemmen, macht sie zu einem wertvollen Kandidaten für die Entwicklung neuer antimikrobieller Wirkstoffe .

Enzymhemmung

Diese Verbindung wurde auf ihre Fähigkeit untersucht, verschiedene Enzyme zu hemmen, darunter Kinasen und Proteasen. Diese Enzyme spielen eine entscheidende Rolle in zahlreichen biologischen Prozessen, und ihre Hemmung kann bei der Behandlung von Krankheiten wie Krebs, Diabetes und neurodegenerativen Erkrankungen von Vorteil sein .

Potenzial in Arzneimitteltransportsystemen

Aufgrund ihrer chemischen Stabilität und ihrer Fähigkeit, mit verschiedenen biologischen Zielstrukturen zu interagieren, wird diese Verbindung für die Verwendung in Arzneimitteltransportsystemen untersucht. Sie kann verwendet werden, um die Abgabe und Wirksamkeit anderer therapeutischer Wirkstoffe zu verbessern, insbesondere bei Anwendungen zur gezielten Medikamentengabe.

Diese Anwendungen heben die Vielseitigkeit und das Potenzial von this compound in verschiedenen Bereichen der wissenschaftlichen Forschung hervor. Wenn Sie spezielle Fragen haben oder weitere Informationen zu einer dieser Anwendungen benötigen, können Sie sich gerne melden!

Antitumoraktivität Antivirale Eigenschaften Entzündungshemmende Wirkungen Antimikrobielle Aktivität Enzymhemmung : Neuroprotektive Wirkungen : Antioxidative Eigenschaften : Potenzial in Arzneimitteltransportsystemen

Eigenschaften

IUPAC Name |

N-cyclohexyl-2-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN3O2S2/c1-2-12-27-22(29)20-18(15-8-10-16(24)11-9-15)13-30-21(20)26-23(27)31-14-19(28)25-17-6-4-3-5-7-17/h2,8-11,13,17H,1,3-7,12,14H2,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFVGRPKSFMJCSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3CCCCC3)SC=C2C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2496180.png)

![N-{4-[(4-bromophenyl)sulfanyl]phenyl}-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2496182.png)

![2-[1,3-Dimethyl-2,6-dioxo-8-(4-propan-2-ylanilino)purin-7-yl]acetic acid](/img/structure/B2496183.png)

![6-chloro-N-[2-(3-chlorophenoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2496188.png)

![N-(cyanomethyl)-N-cyclopropyl-4-{[(propan-2-yl)carbamoyl]amino}benzamide](/img/structure/B2496189.png)

![N-(4-fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B2496191.png)

![N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2496196.png)

![2-Methylsulfanyl-N-[[3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl]methyl]pyridine-4-carboxamide](/img/structure/B2496197.png)

![N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2496199.png)

![5-{[(3,5-DICHLOROPHENYL)AMINO]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B2496200.png)